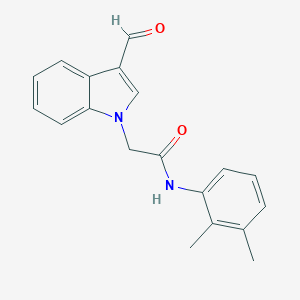![molecular formula C29H24F2N2O3 B297806 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297806.png)
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one, also known as EF-1, is a synthetic compound that has shown promising results in scientific research applications.
Wirkmechanismus
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one works by inhibiting the activity of various enzymes and proteins involved in cell growth and survival. It inhibits the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in the regulation of cell growth and proliferation. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and reduce the formation of amyloid-beta plaques in Alzheimer's disease. This compound has also been found to reduce the loss of dopaminergic neurons in Parkinson's disease. It has been found to inhibit the activity of AKT, mTOR, and HDACs, which are involved in the regulation of cell growth and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is that it has shown promising results in various scientific research applications. It has shown potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. However, one limitation of this compound is that it is a synthetic compound and may have potential toxicity issues. Further studies are needed to determine the long-term effects of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential toxicity and long-term effects. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Overall, this compound has shown promising results in scientific research applications and has the potential to be a valuable therapeutic agent in the future.
Synthesemethoden
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 4-fluorobenzaldehyde with ethyl 3-aminocrotonate to form a Schiff base intermediate. This intermediate is then reacted with 4-fluoroaniline to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has neuroprotective effects and has been found to prevent the formation of amyloid-beta plaques in Alzheimer's disease and reduce the loss of dopaminergic neurons in Parkinson's disease.
Eigenschaften
Molekularformel |
C29H24F2N2O3 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H24F2N2O3/c1-2-35-27-17-20(9-16-26(27)36-18-19-7-10-21(30)11-8-19)28-32-25-6-4-3-5-24(25)29(34)33(28)23-14-12-22(31)13-15-23/h3-17,28,32H,2,18H2,1H3 |
InChI-Schlüssel |
OQUJOVFHAKPMJE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)

![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)
![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
![ethyl 5-(2-methoxyphenyl)-2-[(3-methyl-2-thienyl)methylene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297743.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B297744.png)
![1-(2-fluorophenyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297746.png)
![5-[(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297748.png)
![5-[(4-isobutoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297749.png)
